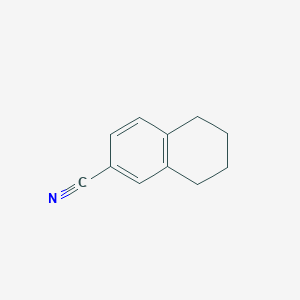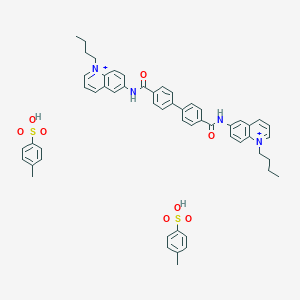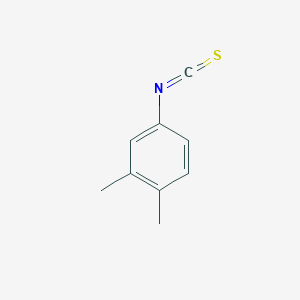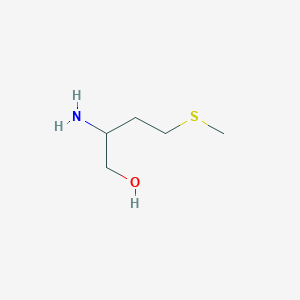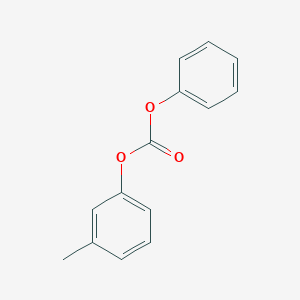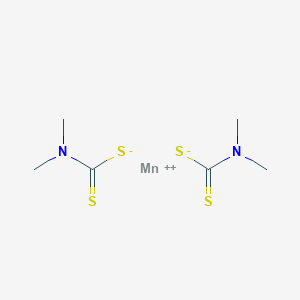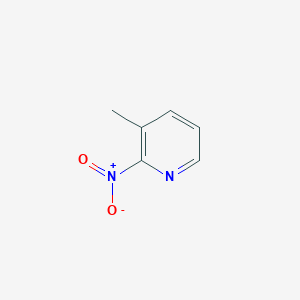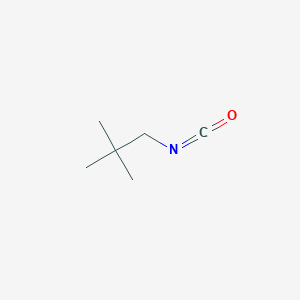
1-Isocyanato-2,2-dimethylpropane
概要
説明
1-Isocyanato-2,2-dimethylpropane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-NCO). This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility .
科学的研究の応用
1-Isocyanato-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and foams
作用機序
Mode of Action
Isocyanates, including 1-isocyanato-2,2-dimethylpropane, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, when an isocyanate reacts with water, it forms a primary amine and carbon dioxide. When it reacts with an alcohol, it forms a urethane linkage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances could potentially influence the action, efficacy, and stability of this compound . For example, higher temperatures could increase the rate of reaction between the isocyanate and other substances.
Safety and Hazards
Isocyanates, including 2,2-Dimethylpropyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
生化学分析
Biochemical Properties
1-isocyanato-2,2-dimethylpropane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to react with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives. These interactions are essential in studying protein modifications and enzyme mechanisms .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins and enzymes, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophiles can lead to changes in protein structure and function, impacting cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, providing insights into biochemical pathways and mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity can lead to degradation products that may have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact on cellular and biochemical processes becomes significant at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles can lead to the formation of metabolites that are essential in studying metabolic processes and enzyme functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activities and effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is essential in studying its role in cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanol with phosgene, resulting in the formation of the isocyanate. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure safety and efficiency .
Industrial Production Methods: Industrial production of isocyanates, including 2,2-dimethylpropyl isocyanate, often utilizes the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea as reagents, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .
化学反応の分析
Types of Reactions: 1-Isocyanato-2,2-dimethylpropane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates (urethanes).
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with primary and secondary alcohols in the presence of catalysts such as tertiary amines or metal salts.
Water: Hydrolysis occurs readily at room temperature.
Catalysts: Tertiary amines, tin, iron, and mercury salts are commonly used.
Major Products:
Carbamates (Urethanes): Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
類似化合物との比較
Methyl Isocyanate: A simpler isocyanate with a single methyl group.
Hexamethylene Diisocyanate: An aliphatic diisocyanate used in polyurethane production.
Toluene Diisocyanate: An aromatic diisocyanate widely used in the manufacture of flexible foams.
Uniqueness: 1-Isocyanato-2,2-dimethylpropane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting products. Its specific reactivity with various nucleophiles makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1-isocyanato-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXSCBCCYNVIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165994 | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15592-29-7 | |
| Record name | 1-Isocyanato-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15592-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B96823.png)
